Physicochemical Properties of Methyl-2-acetamido-2-deoxy-D-glucopyranoside: A Technical Guide
Executive Summary Methyl-2-acetamido-2-deoxy-D-glucopyranoside, commonly known as Methyl N-acetylglucosaminide (Methyl GlcNAc) , is a non-reducing carbohydrate derivative used extensively as a molecular probe in glycobio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl-2-acetamido-2-deoxy-D-glucopyranoside, commonly known as Methyl N-acetylglucosaminide (Methyl GlcNAc) , is a non-reducing carbohydrate derivative used extensively as a molecular probe in glycobiology.[1][2] It serves as a minimal structural mimetic of the terminal N-acetylglucosamine residues found in chitin, bacterial cell walls (peptidoglycan), and eukaryotic N-glycans.[1][2]
This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and biological utility.[1][2] It specifically distinguishes between the
-anomer (a ligand for specific lectins like WGA) and the -anomer (a substrate for -hexosaminidases), addressing the critical need for anomeric purity in biochemical assays.[1][2]
Chemical Identity & Structural Analysis
Methyl GlcNAc exists as two stereoisomers at the anomeric center (C1).[1] The orientation of the methoxy group relative to the C5-hydroxymethyl group defines the anomer.[1][2]
Feature
-Anomer
-Anomer
Common Name
Methyl -N-acetylglucosaminide
Methyl -N-acetylglucosaminide
CAS Number
6082-04-8
3946-01-8
IUPAC Name
Methyl 2-acetamido-2-deoxy--D-glucopyranoside
Methyl 2-acetamido-2-deoxy--D-glucopyranoside
Molecular Formula
Molecular Weight
235.23 g/mol
235.23 g/mol
Stereochemistry
Axial OMe at C1
Equatorial OMe at C1
Structural Visualization
The following diagram illustrates the stereochemical relationship and the synthesis precursor pathway.
Figure 1: Synthetic divergence for Methyl GlcNAc anomers via the glycosyl chloride intermediate.[1]
Physicochemical Properties
The following data aggregates experimental values for the purified compounds. Note that the
-anomer often crystallizes as a dihydrate, affecting melting point determinations.[1][2]
Quantitative Data Table
Property
Methyl -D-GlcNAc
Methyl -D-GlcNAc
Physical State
White crystalline powder
White crystalline powder (often dihydrate)
Melting Point
186 – 187 °C [1]
172 – 174 °C (as triacetate derivative) [2]
Solubility
Soluble in water, methanol, ethanol
Soluble in water; crystallizes from aqueous MeOH
LogP (Predicted)
-2.48 (Hydrophilic)
-2.48 (Hydrophilic)
Density
~1.5 g/cm³
~1.5 g/cm³
Specific Rotation
Positive (typically +100° range)
Negative (typically -20° to -40° range)
Crystal System
Orthorhombic (anhydrous)
Monoclinic (often as dihydrate) [3]
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing anomers.[1] The coupling constant (
-Anomer: The H-1 proton appears as a doublet with a small coupling constant ( Hz), indicating an equatorial-axial relationship (gauche) between H-1 and H-2.[1][2]
-Anomer: The H-1 proton appears as a doublet with a large coupling constant ( Hz), indicating a trans-diaxial relationship between H-1 and H-2.[1][2]
Experimental Protocol: Synthesis & Purification
While Fischer glycosylation (GlcNAc + MeOH +
) is the simplest route, it yields anomeric mixtures requiring extensive chromatography.[1] The Koenigs-Knorr method via the glycosyl chloride provides higher stereocontrol.[1][2]
Method A: Preparation of the Glycosyl Chloride Intermediate
Rationale: The chloride serves as a reactive donor where the C2-acetamido group participates in neighboring group participation (NGP), directing stereoselectivity.[1]
Reaction: Dissolve the chloride intermediate in anhydrous Methanol.
Promoter:
For
-anomer : Use Mercury(II) cyanide () or Silver carbonate () to promote -like inversion (or NGP-assisted retention depending on conditions).[1][2]
Note: Modern "Green" alternatives use oxazoline intermediates to avoid heavy metals.[1][2]
Deprotection: Treat the acetylated glycoside with catalytic Sodium Methoxide (
) in Methanol (Zemplén deacetylation) to remove the O-acetyl groups, yielding the free Methyl GlcNAc.[1]
Biological Applications & Mechanisms
Methyl GlcNAc is a critical tool in studying protein-carbohydrate interactions.[1][2]
Lectin Binding Studies (WGA)
Wheat Germ Agglutinin (WGA) specifically binds to GlcNAc residues.[1]
Mechanism: WGA binds the acetamido group at the C2 position.[1]
Application: Methyl
-GlcNAc is used as a competitive inhibitor to elute glycoproteins from WGA-affinity columns or to verify specificity in histology.[2] It binds WGA with an association constant () approximately 60-fold lower than chitotriose but sufficient for competitive inhibition assays.[1]
Enzyme Substrate Specificity
-Hexosaminidases: The -anomer (often as the 4-Methylumbelliferyl derivative) is the specific substrate for lysosomal -hexosaminidases (Hex A/B).[1][2] The methyl glycoside acts as a minimal substrate to probe the active site architecture.[1][2]
Glycosyltransferases: Methyl GlcNAc serves as an acceptor molecule in assays for galactosyltransferases, which transfer Gal onto the C4 hydroxyl to form LacNAc (Gal
Spectroscopic data (NMR, IR, MS) of Methyl-2-acetamido-2-deoxy-D-glucopyranoside
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside Foreword: The Structural Elucidation of a Key Glycobiological Probe Methyl-2-acetamido-2-deoxy-α-D-gluco...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside
Foreword: The Structural Elucidation of a Key Glycobiological Probe
Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside, a derivative of N-acetylglucosamine, serves as a fundamental tool in glycobiology and drug development.[1][2][3] Its structural rigidity and defined stereochemistry make it an ideal substrate for studying enzyme kinetics, a building block in synthetic carbohydrate chemistry, and a reference standard in glycomics. The unambiguous confirmation of its identity and purity is paramount for the integrity of such research. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to fully characterize this molecule. We will delve into not just the data itself, but the underlying principles and experimental considerations that ensure a robust and reliable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For a carbohydrate like Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside, it allows for the precise determination of its constitution, configuration, and conformation.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the electronic environment, while the spin-spin coupling constants (J) reveal the spatial relationship between neighboring protons, which is critical for assigning stereochemistry.[4][5]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Sample Preparation: Dissolve approximately 5-10 mg of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside in 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for carbohydrates due to its high solubility and because it exchanges with the -OH and -NH protons, simplifying the spectrum by removing their signals.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the crowded sugar region.
Data Acquisition:
Tune and shim the instrument to ensure a homogeneous magnetic field.
Acquire a standard one-dimensional ¹H spectrum.
Set an appropriate spectral width and acquisition time.
Apply a solvent suppression pulse sequence if working in a protic solvent like D₂O to attenuate the large residual HDO signal.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and perform baseline correction.
Reference the spectrum. For D₂O, the residual HDO peak can be set to δ 4.79 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Data Interpretation and Key Structural Correlations
The ¹H NMR spectrum of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside exhibits several key diagnostic signals. In carbohydrates, the anomeric protons (H-1) are typically found in the downfield region of the spectrum (δ 4.4–6.0 ppm), well-separated from the other ring protons which resonate in a more crowded region (δ 3.2–4.2 ppm).[5][6]
Table 1: Representative ¹H NMR Data for Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside (in D₂O)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Key Insights
H-1 (Anomeric)
~4.7-4.8
d
J₁,₂ ≈ 3.5 Hz
The small coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α-anomeric configuration .[5]
H-2
~3.8-3.9
dd
J₁,₂ ≈ 3.5 Hz, J₂,₃ ≈ 10.5 Hz
Coupled to H-1 and H-3. The large diaxial coupling to H-3 is consistent with the gluco-configuration.
H-3 to H-6
~3.4-3.8
m
-
These protons reside in a complex, overlapping region of the spectrum. 2D NMR techniques (like COSY and HSQC) are often required for unambiguous assignment.
-OCH₃ (Methoxy)
~3.4
s
-
A sharp singlet integrating to three protons, confirming the methyl glycoside.
-N(H)COCH₃ (Acetyl)
~2.0
s
-
A sharp singlet integrating to three protons, characteristic of an N-acetyl group.[6]
Diagram: ¹H NMR Assignment Logic
Below is a diagram illustrating the key proton correlations used for structural confirmation.
Caption: Correlation of key ¹H NMR signals to structural features.
Carbon-¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation is identical to that for ¹H NMR. The acquisition is typically performed using a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation. A longer acquisition time is often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Interpretation and Key Structural Correlations
The anomeric carbon (C-1) is particularly diagnostic, resonating between δ 90-110 ppm.[6][7] The chemical shifts of the other ring carbons (C-2 to C-5) appear in the δ 50-85 ppm range, with the primary alcohol carbon (C-6) typically around δ 60-65 ppm.[6]
Table 2: Representative ¹³C NMR Data for Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside (in D₂O)
Carbon Assignment
Chemical Shift (δ, ppm)
Key Insights
C-1 (Anomeric)
~99-100
The chemical shift is characteristic of an α-anomeric carbon in a methyl glycoside. β-anomers are typically shifted upfield (to a lower ppm value).
C-2
~54-55
The presence of the nitrogen atom significantly shields this carbon relative to other ring carbons.
C-3
~71-72
C-4
~70-71
C-5
~72-73
C-6
~61-62
Typical chemical shift for a primary alcohol carbon in a pyranose ring.
-OCH₃ (Methoxy)
~55-56
-N(H)COCH₃ (Carbonyl)
~175
Diagnostic for the amide carbonyl carbon.
-N(H)COCH₃ (Methyl)
~22-23
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for rapidly confirming the presence of key functional groups.
Experimental Protocol: IR Spectrum Acquisition (ATR)
Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum.
Data Processing: The software automatically performs the background subtraction.
Data Interpretation
The IR spectrum provides a molecular fingerprint that is unique to the compound. Key absorption bands confirm the functional groups present in Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside.
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Interpretation
~3300-3400 (broad)
O-H stretch
Hydroxyl (-OH)
The broadness indicates hydrogen bonding, a hallmark of carbohydrates.[8]
~3280 (sharp)
N-H stretch
Amide (-NH)
Confirms the presence of the secondary amide group.
~2900
C-H stretch
Aliphatic (-CH, -CH₂, -CH₃)
Corresponds to the methyl and pyranose ring C-H bonds.
~1650 (strong)
C=O stretch
Amide I band
A very strong and characteristic absorption for the amide carbonyl.[9][10]
~1550 (strong)
N-H bend
Amide II band
Another strong, characteristic amide band resulting from a combination of N-H bending and C-N stretching.
~1000-1200
C-O stretch
Alcohols, Ether
The "fingerprint region" contains complex signals from C-O and C-C stretching, confirming the polyol and glycosidic ether structure.
Diagram: IR Spectral Regions and Functional Groups
Caption: Mapping of key functional groups to their IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Connectivity
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's structure.[11]
Experimental Protocol: ESI-TOF MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium acetate to promote ionization.
Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) instrument.
Data Acquisition:
Acquire a full scan mass spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the intact molecular ion.
The expected molecular formula is C₉H₁₇NO₆, with a monoisotopic mass of 235.1056 Da.[12]
Look for protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
Tandem MS (MS/MS): To study fragmentation, select the precursor ion of interest (e.g., m/z 236.113) and subject it to Collision-Induced Dissociation (CID). This will break the molecule into smaller, diagnostic fragment ions.
Data Interpretation
Table 4: Expected High-Resolution Mass Spectrometry Data
Ion
Calculated m/z
Observed m/z (Typical)
Interpretation
[M+H]⁺
236.1132
~236.1136
Protonated molecular ion, confirming the molecular weight.
[M+Na]⁺
258.0952
~258.0945
Sodiated adduct, very common for carbohydrates.
Fragmentation Analysis (MS/MS)
The fragmentation of glycosides is well-characterized. Cleavage of the O-glycosidic bond is a primary fragmentation pathway.[13][14][15]
Loss of Methanol: A common initial fragmentation is the loss of the methoxy group as methanol (-32 Da), leading to an oxonium ion at m/z ~204.
Sugar Ring Fragmentation: Further fragmentation involves cleavages within the pyranose ring, often through retro-Diels-Alder reactions or losses of water and formaldehyde, yielding a series of diagnostic product ions.[13][14]
Caption: A simplified fragmentation pathway for [M+H]⁺.
Conclusion
The collective data from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of Methyl-2-acetamido-2-deoxy-α-D-glucopyranoside. ¹H and ¹³C NMR establish the precise connectivity and stereochemistry, including the critical α-anomeric linkage. IR spectroscopy offers rapid confirmation of the essential hydroxyl, amide, and ether functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the glycosidic structure. This multi-technique approach ensures the high fidelity required for advanced research and development applications.
References
PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
Li, Y., & Qu, H. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Retrieved from [Link]
Preprint. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Authorea. Retrieved from [Link]
van der Hooft, J. J. J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry. Retrieved from [Link]
Li, Y., & Qu, H. (2021). Fragmentation Patterns of Dietary Phenolic C-glycosides in Mass Spectrometry Analysis. SSRN. Retrieved from [Link]
Slideshare. (n.d.). Interpretation of IR Spectra. Retrieved from [Link]
Torgov, V. I., et al. (1983). SYNTHESIS AND 13C-NMR SPECTRA OF METHYL 2,3-DIACETAMIDO- 2,3-DIDEOXY-aD - glyco. Carbohydrate Research. Retrieved from [Link]
Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
PubChem. (n.d.). alpha-D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-3,4-bis-O-(trimethylsilyl)-. National Center for Biotechnology Information. Retrieved from [Link]
YouTube. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. Chemwonders. Retrieved from [Link]
NIST. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. NIST Technical Series Publications. Retrieved from [Link]
Chemsrc. (2025). methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside. Retrieved from [Link]
NCBI. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
PubChem. (n.d.). methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
Elex Biotech LLC. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Retrieved from [Link]
ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. Retrieved from [Link]
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
ResearchGate. (2025). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. Retrieved from [Link]
Canadian Science Publishing. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of 2-Acetamido-2-deoxy-D-hexoses and some Specifically Deuteriated, O-Acetylate. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. Retrieved from [Link]
CentAUR. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]
NIST. (n.d.). Methyl 4,6-di-O-acetyl-2-deoxy-3-O-methyl-2-(N-methylacetamido)-α-D-glucopyranoside. Retrieved from [Link]
Encyclopedia.pub. (2021). Computational NMR of Carbohydrates. Retrieved from [Link]
LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]
MDPI. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]
ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). Retrieved from [Link]
NCBI. (2007). LMSD: LIPID MAPS structure database. National Center for Biotechnology Information. Retrieved from [Link]
Society for Endocrinology. (n.d.). HOW DO I…DECIPHER LIPIDS?. Retrieved from [Link]
Cardiff University. (2023). LIPID MAPS: update to databases and tools for the lipidomics community. ORCA. Retrieved from [Link]
LIPID MAPS. (n.d.). LIPID MAPS Classification updates. Retrieved from [Link]
MPG.PuRe. (2025). De Novo Glycan Annotation of Mass Spectrometry Data. Retrieved from [Link]
Solubility and stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside in different solvents
Executive Summary Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl GlcNAc) is a non-reducing derivative of N-acetylglucosamine (GlcNAc). Unlike its parent reducing sugar, it is locked in a specific anomeric configura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl GlcNAc) is a non-reducing derivative of N-acetylglucosamine (GlcNAc). Unlike its parent reducing sugar, it is locked in a specific anomeric configuration (α or β) by a methyl glycosidic bond, preventing mutarotation and conferring distinct stability profiles. This guide details the physicochemical behavior of Methyl GlcNAc, focusing on its solubility in aqueous and organic systems and its hydrolytic stability under stress conditions. It provides researchers with actionable protocols for solubility determination and stability profiling to support applications in glycoscience, chemical synthesis, and drug development.
Physicochemical Profile
Methyl GlcNAc exists primarily as two anomers: the
-anomer (often the thermodynamic product of Fischer glycosidation) and the -anomer.
Property
Data / Description
Chemical Name
Methyl 2-acetamido-2-deoxy-D-glucopyranoside
Synonyms
Methyl N-acetylglucosaminide; Methyl GlcNAc
CAS Number
6082-04-8 (-anomer); 3946-01-8 (-anomer)
Molecular Formula
Molecular Weight
235.23 g/mol
Physical State
White crystalline solid
Melting Point
: 186–187 °C; : ~172–174 °C (often crystallizes as dihydrate)
Polarity
High (due to multiple hydroxyl groups and amide functionality)
Solubility Analysis
Theoretical Basis & Solvent Compatibility
Methyl GlcNAc is a polar molecule governed by strong intermolecular hydrogen bonding. Its solubility profile follows the "like dissolves like" principle, favoring protic polar solvents.
Water:Highly Soluble. The hydroxyl groups and the acetamido group interact favorably with water. The
-anomer is known to crystallize as a dihydrate from aqueous solutions, indicating strong hydration.
Methanol/Ethanol:Soluble. Methanol is frequently used in the synthesis of Methyl GlcNAc (Fischer glycosidation). Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > iPrOH).
DMSO/DMF:Soluble. These dipolar aprotic solvents disrupt the crystal lattice effectively, making them ideal for preparing concentrated stock solutions for biological assays or chemical derivatization.
Non-polar Solvents (Hexane, Toluene, DCM):Insoluble. The compound lacks sufficient lipophilicity to dissolve in non-polar media.
Solubility Determination Protocol
Since exact quantitative solubility limits (
) can vary by crystal habit and purity, the following Standard Operating Procedure (SOP) is recommended for precise determination.
Protocol: Gravimetric Solubility Determination
Preparation: Weigh approximately 100 mg of Methyl GlcNAc into a tared 2 mL centrifuge tube.
Solvent Addition: Add the target solvent (e.g., Water, MeOH) in small increments (e.g., 50
L) while vortexing.
Equilibration: Shake or stir at the target temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
Separation: If undissolved solid remains, centrifuge at 10,000
g for 5 minutes.
Quantification:
Supernatant Analysis: Remove a specific volume of supernatant, dry to constant weight (vacuum oven), and calculate concentration (
).
Alternative (HPLC): Dilute supernatant and analyze via HPLC-ELSD or HPLC-CAD (Charged Aerosol Detection) since Methyl GlcNAc lacks a strong UV chromophore.
Solubility Decision Workflow
Figure 1: Step-by-step workflow for determining the solubility limit of Methyl GlcNAc.
Stability Assessment
Hydrolytic Stability (Acid vs. Base)
The stability of Methyl GlcNAc is defined by the lability of two functional groups: the O-glycosidic bond (acetal) and the N-acetyl amide bond .
Acidic Conditions (pH < 4):Unstable.
The glycosidic bond is susceptible to acid-catalyzed hydrolysis.[1]
Mechanism: Protonation of the exocyclic oxygen
Loss of methanol Formation of an oxocarbenium ion intermediate Attack by water Release of GlcNAc.
Note: The N-acetamido group at C-2 can provide anchimeric assistance (neighboring group participation), potentially stabilizing the oxocarbenium ion or altering the rate compared to simple glucose derivatives.
Basic Conditions (pH > 9):Stable.
Glycosides are generally stable to base. Unlike esters, the acetal linkage does not hydrolyze under standard alkaline conditions.
Caution: Extreme basic conditions and high heat (e.g., 1M NaOH, >80°C) may eventually hydrolyze the amide group to form Methyl Glucosamine, but the glycosidic bond remains intact.
Neutral Conditions (pH 7):Highly Stable.
Suitable for long-term storage in aqueous solution at room temperature or 4°C.
Thermal Stability
Solid State: Stable up to its melting point (~186°C).
Solution: Stable at physiological temperatures (37°C). Prolonged boiling in water may induce slow hydrolysis, particularly if the pH drifts acidic.
Enzymatic Stability
Methyl GlcNAc is a substrate for N-acetyl-
-D-hexosaminidases (if -anomer) or -N-acetylglucosaminidases (if -anomer). In biological media (lysates, serum), it will degrade rapidly if these enzymes are present.
Hydrolysis Pathway Diagram
Figure 2: Degradation pathways of Methyl GlcNAc via Acid Hydrolysis and Enzymatic Cleavage.
Experimental Protocols for Stability Testing
To validate the stability of Methyl GlcNAc in a specific formulation, use the following stress-testing protocol.
Protocol: pH-Dependent Stability Profiling
Objective: Determine the half-life (
) of Methyl GlcNAc at varying pH levels.
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 7.4, and 9.0.
Sample Preparation: Dissolve Methyl GlcNAc to a final concentration of 10 mM in each buffer.
Incubation: Incubate samples at 37 °C in a thermomixer.
Sampling: Aliquot 100
L at hours.
Quenching: Immediately neutralize acid/base samples or flash freeze to stop the reaction.
Overend, W. G., et al. (1975). Hydrolysis of glycosides.[1][3] Journal of the Chemical Society. (Contextual grounding on glycoside hydrolysis mechanisms).
Technical Guide: Biological Activities & Applications of Methyl-2-acetamido-2-deoxy-D-glucopyranoside
Executive Summary Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) serves as a cornerstone probe in glycobiology, distinct from its parent compound, N-acetylglucosamine (GlcNAc).[1] While GlcNAc is a metaboli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) serves as a cornerstone probe in glycobiology, distinct from its parent compound, N-acetylglucosamine (GlcNAc).[1] While GlcNAc is a metabolically active precursor entering the Hexosamine Biosynthetic Pathway (HBP), Methyl-GlcNAc is a metabolically stable, anomerically fixed ligand .
Its primary biological utility lies in its ability to mimic the terminal residues of glycoproteins without undergoing mutarotation. This guide details its two critical roles: as a high-fidelity ligand for lectin targeting (specifically Wheat Germ Agglutinin) and as a mechanistic probe for hexosaminidase enzymes.[1]
Chemical Identity & Structural Biology
The Anomeric Lock
Unlike free GlcNAc, which exists in solution as an equilibrium mixture of
and anomers (mutarotation), Methyl-GlcNAc is synthesized as a pure anomer (typically or ). This "anomeric lock" is critical for biological assays because protein-carbohydrate interactions are stereospecific.[1]
-Methyl-GlcNAc: The primary structural mimic for N-linked glycans found on cell surfaces.[1] It is the preferred substrate for lysosomal -hexosaminidases.
-Methyl-GlcNAc: Often used to probe specific lectin binding pockets that discriminate against the -anomer, such as those found in certain mucin-binding proteins.[1]
Stability Profile
The O-glycosidic bond at C1 renders the molecule resistant to non-enzymatic hydrolysis and prevents it from acting as a reducing sugar. Consequently, it does not cross-react in Maillard-type assays and remains stable in complex biological media where free GlcNAc might degrade or react.
Primary Biological Activity: Lectin Targeting
The most significant application of Methyl-GlcNAc is as a competitive ligand for Wheat Germ Agglutinin (WGA) . WGA is a plant lectin widely used in drug delivery to target the intestinal and nasal mucosa.
Mechanism of Interaction
WGA contains four hevein-like domains, each with a binding site for GlcNAc.[1]
Therapeutic Relevance: Methyl-GlcNAc is often conjugated to polymers or nanoparticles to create "glycocalyx-mimetic" surfaces.[1] These surfaces utilize the Cluster Glycoside Effect , where multivalent presentation of Methyl-GlcNAc increases binding affinity to WGA by orders of magnitude (avidity) compared to the monovalent sugar.
Visualization: The Cluster Glycoside Effect
Figure 1: Comparison of monovalent vs. multivalent Methyl-GlcNAc binding to WGA.[1] Multivalency transforms a weak affinity ligand into a potent bioadhesive anchor.
Enzymatic Modulation: Hexosaminidases
Methyl-GlcNAc (specifically the
-anomer) acts as a specific substrate for -acetyl--D-glucosaminidase (NAGase) , a lysosomal enzyme used as a biomarker for renal tubular damage.[1]
Substrate-Assisted Catalysis
Unlike typical glycosidases that use a remote carboxylate group, NAGases utilize the acetamido group of the substrate itself to cleave the glycosidic bond.
The carbonyl oxygen of the C2-acetamido group attacks the anomeric center (C1).
The methoxy group (leaving group) is expelled.
A cyclic oxazoline intermediate is formed.
Water attacks the oxazoline, releasing free GlcNAc.
Research Utility: Methyl-GlcNAc is the simplest "natural" substrate.[1] While chromogenic substrates (like p-nitrophenyl-GlcNAc) are used for detection, Methyl-GlcNAc is used in crystallography and mechanistic inhibition studies because it mimics the natural linkage without the steric bulk of a reporter group.[1]
Visualization: Catalytic Mechanism
Figure 2: The substrate-assisted catalytic cycle of NAGase acting on Methyl-GlcNAc, proceeding via the oxazoline intermediate.[1]
Experimental Protocols
Protocol A: Competitive Inhibition Assay (ELLA)
Objective: Determine the binding affinity of Methyl-GlcNAc to WGA relative to a reference glycoprotein. This validates the quality of the methyl glycoside for targeting applications.
Monsigny, M., et al. (1980). "Sugar-lectin interactions: how does wheat-germ agglutinin bind sialoglycoconjugates?" European Journal of Biochemistry. Link
Goldstein, I. J., & Poretz, R. D. (1986). "Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins." The Lectins. Link
Vocadlo, D. J., et al. (2005). "Mechanism of action and identification of Asp242 as the catalytic nucleophile of Vibrio furnissii N-acetyl-beta-D-glucosaminidase." Biochemistry. Link
Gao, J., et al. (2013). "WGA-functionalized nanoparticles for targeted drug delivery to the small intestine." Biomaterials.[1] Link
Sláviková, M., et al. (2022). "2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes." International Journal of Molecular Sciences. Link
The Bench Scientist's Guide to Methyl-2-acetamido-2-deoxy-D-glucopyranoside: A Versatile Reagent in Glycobiology
Introduction: Beyond a Simple Sugar Derivative In the intricate world of glycobiology, where the subtle nuances of carbohydrate structures dictate profound biological outcomes, seemingly simple molecules can be powerful...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond a Simple Sugar Derivative
In the intricate world of glycobiology, where the subtle nuances of carbohydrate structures dictate profound biological outcomes, seemingly simple molecules can be powerful tools. Methyl-2-acetamido-2-deoxy-D-glucopyranoside, a methylated derivative of N-acetylglucosamine (GlcNAc), is one such unassuming yet indispensable biochemical reagent.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core applications and methodologies involving this versatile compound. We will delve into its fundamental properties, its critical role as a competitive inhibitor of glycosidases, and its utility as a foundational building block in the synthesis of complex oligosaccharides. The focus throughout will be on the "why" behind the "how," offering field-proven insights to empower your research.
Core Properties and Strategic Advantages
Methyl-2-acetamido-2-deoxy-D-glucopyranoside exists as two anomers, the α- and β-forms, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly minor structural difference can have significant implications for its biological activity and applications.
Property
α-anomer (Methyl-α-GlcNAc)
β-anomer (Methyl-β-GlcNAc)
Molecular Formula
C₉H₁₇NO₆
C₉H₁₇NO₆
Molecular Weight
235.23 g/mol
235.23 g/mol
CAS Number
6082-04-8
3946-01-8
Appearance
White to off-white crystalline powder
White to off-white crystalline powder
Solubility
Soluble in water
Soluble in water
The key strategic advantage of using the methylated form of GlcNAc lies in the stability of the methyl glycoside bond. Unlike the free sugar, which can exist in equilibrium between its cyclic and open-chain forms, the methyl group locks the molecule in the pyranose ring structure. This conformational rigidity is crucial for its specific recognition by enzymes and other carbohydrate-binding proteins. Furthermore, the methyl group enhances the compound's stability in solution, preventing anomerization and degradation, which is a critical consideration for reproducible experimental results.
Application I: A Precision Tool for Probing Glycosidase Activity
One of the most powerful applications of Methyl-2-acetamido-2-deoxy-D-glucopyranoside is as a competitive inhibitor of β-N-acetylhexosaminidases (HexNAcases).[5][6] These enzymes play crucial roles in the catabolism of glycoconjugates, and their dysfunction is associated with various diseases, including lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[5][7]
Mechanism of Competitive Inhibition: A Molecular Mimicry Approach
Methyl-β-D-N-acetylglucosaminide acts as a classic competitive inhibitor of β-N-acetylhexosaminidases. Its structure closely mimics the terminal N-acetylglucosamine residue of the natural substrate. This molecular mimicry allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural substrate.[6] The inhibitory constant (Ki) is a measure of the affinity of the inhibitor for the enzyme; a lower Ki value indicates a more potent inhibitor.
The following diagram illustrates the workflow for a typical enzyme inhibition assay to determine the Ki of an inhibitor.
A schematic representation of the use of Methyl-2-acetamido-2-deoxy-D-glucopyranoside in oligosaccharide synthesis.
Protocol: Synthesis of a Simple Disaccharide using Methyl-2-acetamido-2-deoxy-D-glucopyranoside as a Glycosyl Acceptor
This protocol provides a general outline for the synthesis of a disaccharide. The specific protecting groups and reaction conditions will need to be optimized based on the desired target molecule.
Materials:
Methyl-2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside (a selectively protected acceptor)
A suitable glycosyl donor (e.g., a galactose trichloroacetimidate)
Under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated molecular sieves to a flame-dried flask containing anhydrous DCM.
Stir the mixture at room temperature for 30 minutes.
In a separate flask, dissolve the glycosyl donor in anhydrous DCM.
Glycosylation Reaction:
Cool the acceptor solution to the appropriate temperature (e.g., -40°C).
Add the glycosyl donor solution to the acceptor solution via cannula.
Add the promoter (e.g., TMSOTf) dropwise to the reaction mixture.
Monitor the reaction progress by TLC.
Work-up and Purification:
Once the reaction is complete, quench it by adding a few drops of a base (e.g., triethylamine or pyridine).
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the molecular sieves.
Wash the filtrate with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
Deprotection:
The protecting groups (e.g., benzyl ethers) can be removed in subsequent steps (e.g., by catalytic hydrogenation) to yield the final disaccharide.
Advanced Applications and Future Perspectives
Beyond these core applications, Methyl-2-acetamido-2-deoxy-D-glucopyranoside and its derivatives are utilized in a variety of advanced techniques:
NMR Spectroscopy: Labeled versions of this molecule are used in NMR studies to probe the binding interactions between carbohydrates and proteins at an atomic level. [8][9]Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the sugar are in close contact with the protein.
[8][10]* Drug Discovery: As a known inhibitor of key enzymes in glycan metabolism, it serves as a scaffold for the development of more potent and selective inhibitors with therapeutic potential.
[11]* Cell Biology: When conjugated to a hydrophobic tail, it can be used as a primer to study the biosynthesis of oligosaccharides in living cells.
[12]
The continued exploration of the roles of carbohydrates in health and disease will undoubtedly lead to new and innovative applications for this fundamental biochemical reagent. Its simplicity, stability, and ability to mimic natural substrates make Methyl-2-acetamido-2-deoxy-D-glucopyranoside a cornerstone of the glycobiologist's toolkit.
References
Elex Biotech LLC. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Available from: [Link]
Zhu, X., Schmidt, R. R. (2009). New principles for glycoside-bond formation.
RSC Adv., 2021, 11, 22221–22229. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Available from: [Link]
Tsubay, T., et al. (2021). Cellular synthesis of oligosaccharide using saccharide primer. In Glycoscience Protocols (pp. 1-10). Humana, New York, NY.
Gloster, T. M., Vocadlo, D. J. (2012). Developing inhibitors of glycosidases and glycosyltransferases.
van Eikeren, P., White, W. A., & Chipman, D. M. (1973). Synthesis of oligosaccharides containing 2-acetamido-2-deoxyxylose by chemical and enzymic methods. Journal of Organic Chemistry, 38(10), 1831-1836.
San Diego State University. Biochemistry Lab 96 well real time MDH assay protocol F21. Available from: [Link]
PDB-101. N-acetylglucosaminyltransferase II. Available from: [Link]
Kikuchi, T. (2018). NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy. In Carbohydrate-Protein Interactions (pp. 131-141). Humana Press, New York, NY.
Bush, C. A., Cagas, P. (1992). Amide cis-trans isomerization in methyl 2-deoxy-2-acylamido-D-glucopyranosides investigated by 1H and 13C NMR spectroscopy.
Johnson, E., et al. (2007). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of organic chemistry, 72(25), 9573–9583.
Ranta, K., et al. (2004). Evaluation of Immunostimulatory Activities of Synthetic Mannose-Containing Structures Mimicking the -(1->2)-Linked Cell Wall Mannans of Candida albicans. Clinical and Vaccine Immunology, 11(6), 1104-1110.
Banoub, J., Boullanger, P., & Lafont, D. (1992). Synthesis of oligosaccharides of 2-amino-2-deoxy sugars. Chemical reviews, 92(6), 1167-1195.
Ramakrishnan, B., Qasba, P. K. (2007).
Hu, S., et al. (2011). Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside (methyl β-chitobioside) methanol monosolvate.
Kopecký, J., et al. (2024). Immobilization and Kinetic Properties of ß-N-Acetylhexosaminidase from Penicillium oxalicum. International Journal of Molecular Sciences, 25(3), 1509.
Chemsrc. methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside. Available from: [Link]
Yamada, K., et al. (2024). Sugar coordinates plant defense signaling. Science, 383(6680), eadj8533.
Ahn, J., et al. (2022). Structural and functional studies reveal the molecular basis of substrate promiscuity of a glycosyltransferase originating from a polyphagous mite. Journal of Biological Chemistry, 298(3).
Andersen, S. M., et al. (2005). Synthesis and kinetic analysis of the N-acetylhexosaminidase inhibitor XylNAc-isofagomine. Organic letters, 7(19), 4125-4128.
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1, 5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International journal of molecular sciences, 23(2), 1037.
Wagner, G. K., et al. (2014). Beyond substrate analogues: new inhibitor chemotypes for glycosyltransferases. MedChemComm, 5(8), 1059-1073.
Li, Y., et al. (2018). Structures and mechanism of human glycosyltransferase β1, 3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis. Journal of Biological Chemistry, 293(35), 13687-13698.
Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
Ardá, A., Jiménez-Barbero, J., & Canada, F. J. (2012).
MDPI. Protein-Carbohydrate Interactions, and Beyond... Available from: [Link]
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. Available from: [Link]
Frontiers in Plant Science. UDP-Glucose: A Potential Signaling Molecule in Plants?. Available from: [Link]
ResearchGate. Binding modes of methyl α- d -glucopyranoside to an artificial receptor in crystalline complexes. Available from: [Link]
National Institutes of Health. Discovery of human hexosaminidase inhibitors by in situ screening of a library of mono- and divalent pyrrolidine iminosugars. Available from: [Link]
Dzurillová, M., et al. (2020). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International journal of molecular sciences, 21(7), 2415.
Mark, B. L., et al. (2003). Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease. Journal of molecular biology, 327(5), 1093-1109.
Application Note: High-Yield Synthesis of Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside
[1] Executive Summary This application note details the optimized synthesis of Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside from N-acetylglucosamine (GlcNAc) via Fischer glycosidation.[1] While enzymatic methods exist,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the optimized synthesis of Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside from N-acetylglucosamine (GlcNAc) via Fischer glycosidation.[1] While enzymatic methods exist, chemical synthesis remains the most scalable and cost-effective route for producing gram-to-kilogram quantities of this methyl glycoside, a critical intermediate in the synthesis of glycomimetics and a standard reference in analytical glycobiology.[1]
We present two validated protocols:
Method A (Resin Catalysis): A "green," metal-free approach using cation-exchange resin, ideal for clean workup and minimizing salt formation.[1]
Method B (In-Situ Acid Generation): A rapid, classical approach using acetyl chloride in methanol for high-throughput discovery environments.[1]
Both methods favor the thermodynamic product (α-anomer) due to the anomeric effect, typically achieving α:β ratios >9:1.[1]
Scientific Rationale & Mechanism
The Fischer Glycosidation
The transformation relies on the acid-catalyzed activation of the anomeric center of GlcNAc.[1] Unlike kinetic glycosylations that may favor the β-anomer (via neighboring group participation), Fischer glycosidation is thermodynamically controlled.[1]
Mechanistic Pathway:
Protonation: The anomeric hemiacetal hydroxyl is protonated.[1]
Elimination: Loss of water generates a resonance-stabilized oxocarbenium ion.[1]
Nucleophilic Attack: Methanol attacks the planar cation.[1] While initial attack can occur from either face, the reaction is reversible.
Thermodynamic Equilibration: Under acidic conditions and elevated temperature, the equilibrium shifts toward the α-anomer (axial-OMe).[1] This is driven by the Anomeric Effect , where the axial lone pair of the ring oxygen stabilizes the antibonding orbital (
) of the C1-OMe bond.
Reaction Scheme Visualization
Figure 1: Simplified mechanistic pathway highlighting the thermodynamic equilibration to the α-anomer.
Experimental Protocols
Method A: Cation Exchange Resin (Recommended)
Best for: Scale-up, purity, and "green" chemistry requirements.[1]
Activation (Optional but Recommended): Wash the resin with MeOH (3x) to remove moisture and trace contaminants.
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend GlcNAc (5.0 g, 22.6 mmol) in anhydrous Methanol (50 mL) .
Acid Generation: In a fume hood, cool Methanol (50 mL) to 0°C in a round-bottom flask. Dropwise add Acetyl Chloride (0.5 mL) .
Caution: Exothermic reaction.[1] Generates anhydrous HCl in situ.[1]
Addition: Add GlcNAc (5.0 g, 22.6 mmol) to the acidic solution.
Reaction: Fit with a reflux condenser and heat to reflux for 12–16 hours .
Workup:
Cool to RT.
Neutralize with solid Ag₂CO₃ or basic resin (Amberlite IRA-400 OH-) until pH is neutral.[1]
Alternative: For crude applications, simple evaporation is possible, but residual acid may cause hydrolysis or darkening. Neutralization is preferred.[1]
Filtration: Filter off the neutralization salts/resin.[1]
Self-Validation: If your NMR shows a doublet with a large coupling constant (>8 Hz) around 4.4-4.5 ppm, your product contains the β-anomer.[1] Recrystallize again.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction or product lost in mother liquor.[1]
Extend reflux time.[1] Ensure MeOH is anhydrous.[1] Check mother liquor for product; perform a second crop crystallization.[1]
Application Note: Precision Glycoprotein Isolation using Methyl-2-acetamido-2-deoxy-D-glucopyranoside
Abstract & Introduction Lectin affinity chromatography is a cornerstone technique for fractionating the glycoproteome. While N-acetylglucosamine (GlcNAc) is the standard competitive eluent for GlcNAc-binding lectins, it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Lectin affinity chromatography is a cornerstone technique for fractionating the glycoproteome. While N-acetylglucosamine (GlcNAc) is the standard competitive eluent for GlcNAc-binding lectins, it exists in solution as an equilibrium mixture of
and anomers and trace open-chain forms.
This guide details the use of Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) as a superior, high-fidelity eluent. Unlike free GlcNAc, the methyl glycoside locks the anomeric carbon, preventing mutarotation and providing a stable structural mimic of the glycosidic linkage found in native glycoproteins. This protocol focuses on its application with Wheat Germ Agglutinin (WGA) and Griffonia simplicifolia Lectin II (GSL-II) to achieve sharper elution peaks and higher purity in glycoprofiling.
Scientific Rationale: The "Methyl" Advantage
Mechanism of Action
Lectin-carbohydrate interaction relies on hydrogen bonding and van der Waals forces within a specific binding pocket.
Free GlcNAc: Undergoes mutarotation. The binding affinity (
) represents an average of the anomeric mixture.
Methyl-GlcNAc: The methyl group at the C1 position locks the pyranose ring in a defined conformation (typically
or depending on synthesis, mimicking the glycosidic bond). This results in:
Higher Specificity: It acts as a true hapten, competitively displacing the glycoprotein by occupying the specific binding pocket with high affinity.
Chemical Stability: It is a non-reducing sugar. It does not react with protein amine groups (Maillard reaction), allowing eluted fractions to be stored or heated (e.g., for SDS-PAGE) without artifactual glycation.
Competitive Displacement Logic
The following diagram illustrates the competitive displacement mechanism where Methyl-GlcNAc outcompetes the glycoprotein for the lectin binding site.
Figure 1: Mechanism of competitive displacement. Methyl-GlcNAc (Yellow) mimics the terminal sugar of the glycoprotein (Red), displacing it from the Lectin (Blue) due to high concentration and structural fidelity.
Precision Elution: GSL-II is strictly specific for terminal GlcNAc. Methyl-GlcNAc is the ideal structural mimic for this terminal residue.
DSA
Datura stramonium
(GlcNAc)
Oligomer Mimicry: High concentrations of Methyl-GlcNAc can elute, though chitotriose is sometimes preferred for DSA.
Detailed Protocol: Affinity Purification
Objective: Isolate GlcNAc-terminating glycoproteins from a cell lysate.
Materials Required[1][2][3][4][5][6][7][8]
Stationary Phase: Agarose-bound WGA or GSL-II (e.g., Vector Labs, Sigma).
Binding Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5 (Metal ions like Ca²⁺/Mn²⁺ are not required for WGA but are recommended for GSL-II: add 0.1 mM CaCl₂).
Pack 2 mL of lectin-agarose resin into a gravity-flow column.
Equilibration: Wash with 10 Column Volumes (CV) of Binding Buffer .
Note: Ensure the buffer pH is 7.5. WGA is stable pH 3–11, but binding is optimal at neutral pH.
2. Sample Loading
Apply the clarified protein sample to the column.
Incubate for 15 minutes (optional stop-flow) or run at a slow flow rate (0.2–0.5 mL/min) to maximize interaction time.
Collect the Flow-Through (FT) fraction for analysis (contains non-glycosylated proteins).
3. Washing
Wash with 10–20 CV of Binding Buffer.
Monitor absorbance at 280 nm. Wash until absorbance returns to baseline (A280 < 0.01).
Tip: Stringent washing (high salt, e.g., 0.5 M NaCl) can reduce non-specific hydrophobic interactions, but standard 0.15 M is usually sufficient.
4. Specific Elution (The Methyl-GlcNAc Step)
Preparation: Prepare 0.2 M Methyl-2-acetamido-2-deoxy-D-glucopyranoside in Binding Buffer.
Calculation: Dissolve ~470 mg in 10 mL buffer.
Why 0.2 M? While 0.1 M is often sufficient for standard GlcNAc, the methyl derivative is used at 0.2–0.5 M to ensure rapid, sharp elution peaks by overwhelming the binding equilibrium.
Application: Apply 2–3 CV of Elution Buffer.[1][2]
Incubation: Stop flow for 10–20 minutes. This allows the Methyl-GlcNAc to diffuse into the bead pores and competitively displace the glycoprotein.
Collection: Resume flow and collect 0.5 mL fractions.
Analysis: Check fractions by SDS-PAGE or A280.
5. Column Regeneration
Wash with 10 CV of Binding Buffer containing 1.0 M NaCl (to remove tightly bound contaminants).
Store in Binding Buffer + 0.08% Sodium Azide at 4°C.
Troubleshooting & Optimization
Observation
Possible Cause
Corrective Action
Low Recovery
Binding too strong (High Affinity)
Increase Methyl-GlcNAc concentration to 0.5 M . For WGA, lower pH to 3.0 (acetic acid) if sugar elution fails (rare for GlcNAc targets).
Broad Elution Peak
Slow mass transfer
Stop-flow elution: Pause column for 30 mins after adding eluent.
High Background
Non-specific hydrophobic binding
Add 0.1% Triton X-100 or increase NaCl to 0.5 M in the wash buffer.
Precipitation
Eluent incompatibility
Methyl-GlcNAc is highly soluble. Ensure the protein itself is stable at the elution concentration.
References
Monsigny, M., et al. (1980). Sugar-lectin interactions: how does wheat-germ agglutinin bind sialoglycoconjugates? European Journal of Biochemistry.
[Link]
Goldstein, I. J., & Poretz, R. D. (1986). Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins. In The Lectins (pp. 33-247). Academic Press.
[Link]
Debray, H., et al. (1981). Specificity of twelve lectins towards oligosaccharides and glycopeptides related to N-glycosylproteins. European Journal of Biochemistry.
[Link]
Advanced Application Note: Methyl 2-acetamido-2-deoxy-D-glucopyranoside in Glycobiology
Executive Summary & Molecular Profile[1] Methyl 2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) is a non-reducing carbohydrate derivative used extensively as a minimal structural mimetic in glycobiology. Unlike fre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Profile[1]
Methyl 2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) is a non-reducing carbohydrate derivative used extensively as a minimal structural mimetic in glycobiology. Unlike free N-acetylglucosamine (GlcNAc), which undergoes mutarotation in solution, the methyl glycoside locks the anomeric carbon into a fixed
or configuration.
This "anomeric locking" makes Methyl-GlcNAc the gold-standard ligand for thermodynamic profiling, enzymatic acceptor assays, and X-ray crystallography, as it accurately mimics the glycosidic linkage found in native glycoproteins and glycolipids.
Key Chemical Properties
Property
Specification
Relevance
Molecule
Methyl 2-acetamido-2-deoxy-D-glucopyranoside
Core scaffold
Anomers
-Anomer (Methyl -D-GlcNAc)
Mimics terminal GlcNAc in N-linked glycans .[1][2] Primary acceptor for GalT.
Ideal for long-duration incubations (crystallography, equilibrium dialysis).
Solubility
High in water/methanol
Compatible with aqueous physiological buffers.
Application I: Substrate for
-1,4-Galactosyltransferase (GalT)
The most critical application of Methyl
-D-GlcNAc is its role as a soluble acceptor substrate for -1,4-galactosyltransferase (4Gal-T1). This enzyme transfers galactose from UDP-Gal to the C4 position of GlcNAc, forming the ubiquitous N-acetyllactosamine (LacNAc) unit (Gal1-4GlcNAc), a fundamental building block of N-glycan antennae.
Mechanistic Insight
Using the methyl glycoside instead of the free sugar prevents the formation of heterogeneous product mixtures. The hydrophobic methyl cap also mimics the steric bulk of the continuing polypeptide or polysaccharide chain, often resulting in more favorable
values compared to free GlcNAc.
Experimental Protocol: Enzymatic Synthesis of Methyl-LacNAc
Objective: To quantify GalT activity or synthesize Methyl N-acetyllactosaminide standards.
Stop Solution: 100 mM EDTA or Heat (95°C for 2 min).
Workflow Diagram (GalT Reaction)
Caption: Catalytic pathway for the synthesis of Methyl-LacNAc using Methyl-beta-GlcNAc as the specific acceptor.
Step-by-Step Procedure
Reaction Assembly: In a microcentrifuge tube, combine:
25 µL Buffer (HEPES + MnCl
)
5 µL Methyl
-D-GlcNAc (Final conc: 10 mM)
5 µL UDP-Galactose (Final conc: 1 mM)
10 µL Purified
4Gal-T1 (0.5 mU)
Water to final volume of 50 µL.
Incubation: Incubate at 37°C for 30–60 minutes .
Termination: Stop reaction by adding 10 µL of 100 mM EDTA or heating at 95°C for 2 minutes to denature the enzyme.
Analysis:
HPLC: Inject onto an Amide-80 or Amino column (HILIC mode). Elute with Acetonitrile:Ammonium Formate gradient. Methyl-LacNAc elutes later than Methyl-GlcNAc.
TLC: Silica gel 60 plates. Solvent: n-Butanol:Acetic Acid:Water (2:1:1). Visualize with p-anisaldehyde stain.
Wheat Germ Agglutinin (WGA) is a widely used lectin that binds GlcNAc and Sialic Acid.[9] Methyl-GlcNAc is used as a competitive inhibitor to define WGA specificity or to elute glycoproteins from WGA-affinity columns.
Critical Distinction:
Free GlcNAc: Low affinity inhibitor (
mM range).
Methyl-GlcNAc: Higher affinity due to the stabilization of the pyranose ring, mimicking the bound state in oligosaccharides.
of Methyl-GlcNAc against WGA binding to a glycoprotein standard (e.g., Ovomucoid).
Reagents
Solid Phase: 96-well microplate coated with Ovomucoid (10 µg/mL).
Probe: Biotinylated-WGA (0.5 µg/mL).
Inhibitor: Methyl 2-acetamido-2-deoxy-D-glucopyranoside (Serial dilutions: 100 mM to 0.1 mM).
Detection: Streptavidin-HRP + TMB Substrate.
Workflow Diagram (Inhibition Assay)
Caption: Workflow for determining the inhibitory potency of Methyl-GlcNAc against WGA lectin.
Step-by-Step Procedure
Coating: Coat wells with 100 µL Ovomucoid (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-Tween (PBST).
Blocking: Block with 200 µL 1% BSA in PBS for 1 hour at RT.
Competition Mix: In a separate tube, prepare serial dilutions of Methyl-GlcNAc. Add constant concentration of Biotin-WGA. Incubate for 30 mins to allow equilibrium binding between lectin and inhibitor.
Binding: Transfer 100 µL of the mixture to the coated plate. Incubate 1 hour at RT.
Detection: Wash 5x with PBST. Add 100 µL Streptavidin-HRP (1:5000). Incubate 30 mins. Develop with TMB and read OD at 450 nm.
Data Analysis: Plot OD vs. log[Inhibitor]. Calculate IC
In X-ray crystallography, Methyl-GlcNAc is preferred over free GlcNAc for soaking experiments with GlcNAc-binding proteins (lectins, glycosidases, transferases).
Why? Free GlcNAc exists as an equilibrium mixture of
and anomers. This disorder can reduce electron density map resolution at the anomeric carbon.
Advantage: Methyl-GlcNAc provides a single, defined stereoisomer (
or ), yielding clear, high-resolution density maps of the binding pocket.
Usage: Crystals are typically soaked in mother liquor containing 10–50 mM Methyl-GlcNAc for 1–24 hours prior to freezing.
References
Enzymatic Characterization: Palcic, M. M., & Hindsgaul, O. (1991). "Glycosyltransferases in the synthesis of oligosaccharide analogs." Glycobiology, 1(2), 205-209. Link
Lectin Specificity (WGA): Goldstein, I. J., & Poretz, R. D. (1986). "Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins.
Synthesis Application: Kováč, P. (1995). "Methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside: an inhibitor of UDP-D-galactose: beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucose (1-->3)-alpha-D-galactopyranosyltransferase."[10][11] Carbohydrate Research, 276(1), 91-98. Link
Structural Biology: Bourne, Y., et al. (1990). "Structure of a lectin-sugar complex." Nature, 344, 592. (Demonstrates use of methyl glycosides in defining binding pockets).
Application Note & Protocol: Radiolabeling of Methyl-2-acetamido-2-deoxy-D-glucopyranoside for In Vitro and In Vivo Tracer Studies
Abstract This document provides a comprehensive guide for the radiolabeling of methyl-2-acetamido-2-deoxy-D-glucopyranoside, a stable derivative of N-acetylglucosamine (GlcNAc). GlcNAc is a critical monosaccharide involv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the radiolabeling of methyl-2-acetamido-2-deoxy-D-glucopyranoside, a stable derivative of N-acetylglucosamine (GlcNAc). GlcNAc is a critical monosaccharide involved in a dynamic post-translational modification known as O-GlcNAcylation, which regulates the function of numerous nuclear and cytoplasmic proteins. The ability to trace the metabolic fate and distribution of GlcNAc analogs is paramount for research in areas such as neurodegenerative disease, cancer, and diabetes.[1][2] This guide details the scientific rationale for selecting specific radioisotopes, provides step-by-step protocols for radiosynthesis with Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) imaging, discusses approaches for Carbon-14 (¹⁴C) labeling for metabolic studies, and outlines rigorous purification and quality control procedures.
Part I: Foundational Principles for Radiolabeling Strategy
The selection of a radionuclide is the most critical decision in designing a tracer study, as its nuclear properties dictate the potential applications of the final radiolabeled compound. The choice is a balance between the half-life of the isotope, the type of radiation it emits, and the biological question being investigated.
The Strategic Choice of Radioisotope
Carbon-11 (¹¹C) for PET Imaging: With a short half-life of approximately 20.4 minutes, ¹¹C is an ideal positron emitter for PET imaging.[3] This short half-life minimizes the radiation dose to the subject and allows for repeated imaging studies on the same day, enabling dynamic assessment of biological processes.[4][5] Its incorporation into the methyl group of the target molecule creates a tracer that is chemically identical to its non-radioactive counterpart, ensuring that its biological behavior is unchanged.
Carbon-14 (¹⁴C) for Long-Term Metabolic Studies: In stark contrast to ¹¹C, Carbon-14 possesses a very long half-life of about 5,730 years.[3][6] This stability makes it the gold standard for long-term in vitro and preclinical in vivo studies, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.[6] As a beta emitter, it is not used for in vivo imaging but is readily quantified in tissue and fluid samples by liquid scintillation counting. Its presence as the carbon backbone of all organic molecules ensures high metabolic stability of the label.[6]
Fluorine-18 (¹⁸F) as a PET Alternative: Fluorine-18 is another positron emitter widely used in PET imaging, notable for its longer half-life of approximately 110 minutes.[7][8] While this guide focuses on direct labeling of the title compound, it is common practice to synthesize an ¹⁸F-fluorinated analog for PET. The longer half-life facilitates more complex, multi-step radiosyntheses and allows for distribution to imaging centers without an on-site cyclotron.[9]
The Importance of Labeling Position
The position of the radioisotope within the molecule is crucial to prevent its premature metabolic cleavage from the parent compound, which would lead to non-specific signals. For methyl-2-acetamido-2-deoxy-D-glucopyranoside, labeling the anomeric methyl group is a robust strategy. This position is generally stable in vivo, ensuring that the detected radioactivity accurately reflects the distribution of the intact glycoside.
Part II: Radiosynthesis Protocols and Methodologies
The following sections provide detailed, field-tested protocols. The causality behind reagent choices and reaction conditions is explained to empower researchers to troubleshoot and adapt these methods.
Protocol 1: [¹¹C]Methylation for PET Tracer Synthesis
This protocol describes the synthesis of [¹¹C]methyl-2-acetamido-2-deoxy-D-glucopyranoside using [¹¹C]methyl iodide ([¹¹C]CH₃I), one of the most common and versatile methods in modern carbon-11 chemistry.[4][5]
Workflow Overview
Caption: Workflow for the synthesis of [¹¹C]methyl-glycoside.
Reaction Scheme
Caption: [¹¹C]O-methylation reaction scheme.
Step-by-Step Methodology:
Precursor Preparation: Dissolve 1-2 mg of the des-methyl precursor, 2-acetamido-2-deoxy-D-glucopyranoside, in 300 µL of anhydrous dimethyl sulfoxide (DMSO). Add 5-10 mg of cesium carbonate (Cs₂CO₃).
Rationale: DMSO is a polar aprotic solvent that effectively dissolves the precursor and reagents. Cesium carbonate is a strong base used to deprotonate the anomeric hydroxyl group, making it a potent nucleophile to attack the incoming [¹¹C]methyl iodide.[1]
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with gaseous iodine at high temperature to produce [¹¹C]CH₃I.[10] This process is typically automated in a commercial synthesis module.
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the prepared precursor solution. Heat the sealed reaction vessel to 100-120°C for 5 minutes.
Rationale: Heating accelerates the rate of the Sₙ2 methylation reaction. A 5-minute reaction time is a compromise to achieve high radiochemical conversion while minimizing decay of the short-lived ¹¹C.
Quenching and Dilution: After 5 minutes, cool the reaction vessel and quench the reaction by adding 1 mL of the initial mobile phase for HPLC purification (e.g., 95:5 Water:Acetonitrile). This step prepares the crude mixture for injection onto the HPLC system.
Protocol 2: [¹⁴C]Labeling for Metabolic Studies
Synthesizing the ¹⁴C-labeled compound typically involves a custom multi-step synthesis, as the isotope is introduced early.
Conceptual Synthetic Route:
Source Material: The most common starting material for ¹⁴C-labeling is [¹⁴C]barium carbonate or [¹⁴C]methyl iodide. For this synthesis, commercially available [¹⁴C]methanol is the most direct precursor.
Glycosylation Reaction: A protected derivative of glucosamine, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, is reacted with [¹⁴C]methanol.[11][12] This is a classic Koenigs-Knorr reaction or a variation thereof, often promoted by a silver salt (e.g., silver carbonate) or other Lewis acid.
Deprotection: The acetyl protecting groups are removed under basic conditions (e.g., using sodium methoxide in methanol, Zemplén deacetylation) to yield the final product, [¹⁴C]methyl-2-acetamido-2-deoxy-D-glucopyranoside.
Purification: The final product is purified using standard column chromatography or preparative HPLC to achieve high chemical and radiochemical purity.
Part III: Purification and Self-Validating Quality Control
The purification and quality control (QC) of a radiotracer are essential to ensure its safety, efficacy, and the validity of the resulting data.[13] An impure tracer can lead to altered biodistribution, increased radiation exposure to non-target tissues, and invalid clinical or research findings.[14]
Purification: Isolating the Target Compound
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for purifying radiopharmaceuticals due to its high resolution and efficiency.[15][16]
System: A semi-preparative HPLC system equipped with a UV detector and a series-connected radioactivity detector.
Column: A reverse-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size) is typically effective.
Mobile Phase: An isocratic or gradient system of water and acetonitrile (or methanol), often with a small amount of a modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.
Procedure: The crude reaction mixture is injected onto the column. The fraction corresponding to the product peak on the radioactivity detector is collected.
Formulation: The collected HPLC fraction, which contains organic solvent, must be reformulated for in vivo use. This is typically done by rotary evaporation to remove the solvent, followed by redissolving the product in a sterile, isotonic saline solution, and passing it through a 0.22 µm sterile filter.
Quality Control: A Self-Validating System
QC tests must be performed on the final formulated product before administration.
Author: BenchChem Technical Support Team. Date: February 2026
Lead Application Scientist: Dr. A. Vance
Subject: Yield Improvement & Troubleshooting for Fischer Glycosidation of GlcNAc
Last Updated: February 20, 2026
Executive Summary & Core Directive
The Challenge: Synthesizing Methyl 2-acetamido-2-deoxy-D-glucopyranoside (Methyl GlcNAc) via Fischer glycosidation is deceptively simple. While the reaction is robust, isolating the high-purity
-anomer in high yield is frequently bottlenecked by three factors: incomplete thermodynamic conversion , hygroscopic syrup formation , and purification losses due to residual salts.
The Solution: This guide moves away from the messy, traditional HCl gas method. We recommend two superior protocols:
Method A (The "Green" Standard): Acidic Ion-Exchange Resin (Amberlite IR-120 H⁺). Best for purity and ease of workup.
Method B (The Scalable Standard): In situ Anhydrous HCl generation using Acetyl Chloride. Best for larger scales where resin volume is prohibitive.
The Chemistry: Thermodynamics vs. Kinetics
To improve yield, you must control the equilibrium. Fischer glycosidation of N-Acetylglucosamine (GlcNAc) proceeds through a kinetic furanoside intermediate before settling into the thermodynamically stable pyranoside.
Reaction Pathway Logic[1]
Kinetic Phase (Fast): Formation of Methyl glucofuranosides (5-membered rings).
Thermodynamic Phase (Slow): Conversion to Methyl glucopyranosides (6-membered rings).
Anomeric Effect: In methanol, the
-anomer is thermodynamically favored over the -anomer due to the exo-anomeric effect and dipole minimization.
Critical Failure Point: Stopping the reaction too early leaves you with furanosides and
-anomers that inhibit crystallization, resulting in the dreaded "intractable syrup."
Figure 1: The reaction requires sufficient time to funnel kinetic intermediates into the stable
-pyranoside form.
Optimized Protocols
Method A: The "Green" Resin Method (Recommended)
Why this works: It eliminates the neutralization step that generates salts (NaCl), which are the primary cause of crystallization failure.
Resin Prep: Wash Amberlite IR-120 (H⁺) with anhydrous methanol (3x) to remove residual moisture. This is critical.
Reaction: Suspend GlcNAc (10 g) in anhydrous Methanol (100 mL). Add 4 g of washed resin.
Reflux: Heat to reflux (65°C) with vigorous stirring.
Checkpoint: The solution will clarify as GlcNAc reacts.
Duration: Reflux for 48 hours . Do not shorten this.
Workup: Filter the hot solution through a sintered glass funnel to remove the resin. Wash resin with hot MeOH.
Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap) at 40°C.
Crystallization: Dissolve the resulting syrup in a minimum amount of hot Ethanol. Add Diethyl Ether dropwise until turbid. Store at 4°C.
Method B: Acetyl Chloride (In Situ Anhydrous HCl)
Why this works: Acetyl Chloride reacts with Methanol to generate anhydrous HCl and Methyl Acetate. It is precise and avoids handling gas cylinders.
Protocol:
Acid Generation: Cool anhydrous Methanol (100 mL) to 0°C in an ice bath. Dropwise add Acetyl Chloride (2.0 mL). Stir for 10 mins.
Note: This generates approx 1.25 M HCl.
Addition: Add GlcNAc (10 g).
Reflux: Heat to reflux for 48 hours . Protect from moisture with a drying tube (CaCl₂).
Neutralization (CRITICAL):
Cool to room temperature.
Add solid basic resin (e.g., Amberlite IRA-400 OH⁻) or solid Na₂CO₃ until pH is neutral (pH 6-7).
Warning: Do not use aqueous base. You cannot extract this product; it is water-soluble.
Filtration: Filter off the resin/salts.
Purification: Concentrate and crystallize as in Method A.
Comparative Data: Catalyst Performance
Parameter
HCl Gas (Traditional)
Acetyl Chloride / MeOH
Amberlite IR-120 (Resin)
Yield (Isolated)
50-60%
75-85%
80-90%
Purity (Anomeric)
Variable
High
Very High
Workup Difficulty
High (Salt removal)
Medium (Neutralization)
Low (Filtration)
Moisture Sensitivity
High
High
Moderate
Crystallization
Difficult (Syrup likely)
Good
Excellent
Troubleshooting & FAQs
Q1: My product remains a thick syrup and refuses to crystallize. Why?
Diagnosis: This is the "Syrup Trap." It is caused by one of three things:
Residual Water: The reaction is reversible. If water wasn't removed or entered during workup, hydrolysis occurred.
Residual Salts: If you used Method B and neutralized with NaOH/NaHCO₃, the dissolved salts prevent the crystal lattice from forming.
Kinetic Products: You stopped the reaction too early (<24h), leaving furanosides impurities.
Fix:
Redissolve syrup in absolute EtOH.
Add a seed crystal (if available).
If salt is suspected, pass through a short silica plug using MeOH/DCM (10:90) or redissolve in dry MeOH and treat with a mixed-bed ion exchange resin to desalt.
Q2: Can I use 2,2-dimethoxypropane (DMP) to improve yield?
Answer: Yes. Adding DMP (scavenger) reacts with the water byproduct to form acetone and methanol. This drives the equilibrium to the right (Le Chatelier’s principle).
Dosage: 1.1 equivalents relative to GlcNAc.
Note: This is compatible with Method B (AcCl) but can degrade resin in Method A over long refluxes.
Q3: I see a small amount of starting material (GlcNAc) on TLC. Should I add more acid?
Answer: No. GlcNAc is very insoluble in MeOH, while the product is soluble. If the solution is clear, the GlcNAc has reacted. If you see a spot on TLC (Rf ~0.2 in EtOAc/MeOH/H2O), it might be the product hydrolyzing on the silica plate (GlcNAc derivatives are acid-labile).
Tip: Add a drop of triethylamine to your TLC eluent to prevent on-plate hydrolysis.
Diagnostic Workflow (Decision Tree)
Figure 2: Diagnostic logic for identifying the root cause of synthesis failure.
References
Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry. (Foundational work on anomeric stability).
Binkley, R. W. (1988). Modern Carbohydrate Chemistry. Marcel Dekker. (Reference for the kinetic vs.
Organic Syntheses. 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Coll. Vol. 5, p. 1. (Demonstrates the use of Acetyl Chloride/GlcNAc chemistry).
Conchie, J., & Levvy, G. A. (1957). Inhibition of Glycosidases by Aldonolactones. Biochemical Journal. (Classic protocols for methyl glycoside preparation).
Amberlite IR-120 Technical Data Sheet. Merck/Sigma-Aldrich. (Specifications for the cation exchange resin).
Technical Guide: Optimizing Solubility & Stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside
Executive Summary & Technical Context[1][2][3][4][5][6] Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) is a structural analog of N-acetylglucosamine (GlcNAc) methylated at the anomeric position. While therm...
Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) is a structural analog of N-acetylglucosamine (GlcNAc) methylated at the anomeric position. While thermodynamically soluble in aqueous media, researchers often encounter kinetic dissolution barriers due to the high crystal lattice energy provided by the acetamido group's intermolecular hydrogen bonding.
This guide addresses the discrepancy between theoretical solubility and practical dissolution, providing protocols to achieve high-molarity stocks (>100 mM) required for NMR, X-ray crystallography soaking, and competitive inhibition assays (
determination).
Solubility Profile & Limits
The following data represents empirical solubility limits. Note that "Soluble" does not imply "Instantaneous."
Use only if aqueous buffers are strictly prohibited.
Ethanol
Insoluble/Trace
Precipitates immediately.
Used for recrystallization, not solvation.
Critical Distinction: Ensure you are using Methyl-2-acetamido-2-deoxy-D-glucopyranoside (MW: ~235.2 g/mol ). Do not confuse this with per-acetylated derivatives (e.g., Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside), which are hydrophobic and insoluble in water.
Troubleshooting Guide (FAQ Format)
Q1: "I added the solid to my buffer, but it's forming clumps that won't dissolve. Is the product defective?"
Diagnosis: This is a wetting and lattice energy issue , not a solubility limit issue. The acetamido group (
) forms strong hydrogen bond networks in the crystal state.
Solution:
Switch Solvent: Always prepare a concentrated stock in pure water first. Salts in buffers (PBS, HEPES) compete for water molecules (hydration shells), making it harder to break the crystal lattice.
Thermal Input: Warm the solution to 37°C - 42°C . This kinetic energy overcomes the lattice enthalpy. The compound is stable at this temperature.
Sonication: Use a bath sonicator for 5-10 minutes to break up "clumps" (hydrophobic clusters) and increase surface area for solvation.
Q2: "My stock solution precipitated after storing it at 4°C."
Diagnosis: You likely prepared a solution near the saturation point at room temperature. lowering the temperature to 4°C reduced the solubility limit, causing crystallization .
Solution:
Re-solubilize: Heat the tube to 37°C and vortex until clear.
Storage: For high-concentration stocks (>100 mM), store at -20°C (frozen) rather than 4°C. Freezing locks the molecular distribution, whereas 4°C allows slow crystal nucleation.
Q3: "Can I use acidic buffers (pH < 5.0)?"
Diagnosis:High Risk. Methyl glycosides are acetals. While they are stable to base, they are susceptible to acid-catalyzed hydrolysis , which will cleave the methyl group, reverting the compound to free GlcNAc and Methanol.
Solution:
Maintain pH between 6.0 and 8.0 .
If an acidic environment is required for the assay, add the sugar immediately before the experiment; do not store it in acidic buffer.
Experimental Protocols
Protocol A: Preparation of High-Molarity Stock (500 mM)
Target: 1 mL of 500 mM Stock (MW: 235.23 g/mol )
Weighing: Weigh 117.6 mg of Methyl-GlcNAc powder.
Solvent Addition: Add 800 µL of degassed, deionized water (Type I). Do not add the full 1 mL yet.
Dispersal: Vortex vigorously for 30 seconds. The solution will likely appear cloudy.
Energy Input: Place in a 42°C water bath for 5-10 minutes. Vortex every 2 minutes. The solution should turn clear.
Volume Adjustment: Once dissolved, briefly spin down and add water to reach a final volume of 1.0 mL .
Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter . (Nylon binds some carbohydrates; avoid if possible).
Protocol B: Troubleshooting Decision Tree
Use this workflow if you encounter particulates or haze.
Figure 1: Troubleshooting logic flow for Methyl-GlcNAc solubility issues. Note that salt interference is a primary cause of failure at high concentrations.
Stability & Storage Architecture
To ensure data integrity over time, adhere to the following stability hierarchy.
Figure 2: Stability lifecycle. The methyl glycosidic bond is susceptible to hydrolysis in acidic aqueous environments over time.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 96523: Methyl-2-acetamido-2-deoxy-D-glucopyranoside. Retrieved from [Link]
Brown, G. D., et al. (2018).[2] A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates. ACS Omega.[2] (Demonstrates high-concentration carbohydrate handling for NMR). Retrieved from [Link]
Technical Support Center: Enhancing the Stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside Solutions
Welcome to the technical support center for Methyl-2-acetamido-2-deoxy-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl-2-acetamido-2-deoxy-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of solutions containing this valuable glycoside. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Glycoside Stability
Methyl-2-acetamido-2-deoxy-D-glucopyranoside, a derivative of N-acetylglucosamine, is a crucial tool in glycobiology and related fields.[1] However, like many glycosides, its stability in aqueous solutions can be a significant concern. The primary pathway of degradation is the hydrolysis of the glycosidic bond, which is susceptible to both acid and base catalysis.[2] This breakdown can lead to inconsistent experimental outcomes, loss of biological activity, and the generation of impurities that may interfere with your assays. This guide will provide a comprehensive overview of the factors influencing the stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside solutions and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside solutions?
A1: The stability of Methyl-2-acetamido-2-deoxy-D-glucopyranoside in solution is primarily influenced by three key factors:
pH: The glycosidic bond is most stable in a neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions can significantly accelerate the rate of hydrolysis.
Temperature: As with most chemical reactions, higher temperatures increase the rate of hydrolytic degradation.
Light: Exposure to light, particularly UV radiation, can contribute to the degradation of the molecule.
Q2: What are the visible signs of degradation in my Methyl-2-acetamido-2-deoxy-D-glucopyranoside solution?
A2: While early-stage degradation may not be visually apparent, significant hydrolysis can lead to a change in the solution's properties. However, relying on visual cues is not a reliable method for assessing stability. The most accurate way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How should I prepare and store my stock solutions of Methyl-2-acetamido-2-deoxy-D-glucopyranoside?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) if compatible with your experimental system. If an aqueous stock solution is necessary, use a buffered system, ideally within a pH range of 6.0-7.5. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I autoclave my solutions containing Methyl-2-acetamido-2-deoxy-D-glucopyranoside?
A4: Autoclaving is not recommended. The high temperature and pressure of autoclaving will significantly accelerate the hydrolysis of the glycosidic bond, leading to substantial degradation of the compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of your Methyl-2-acetamido-2-deoxy-D-glucopyranoside solution may be leading to a lower effective concentration of the active compound and the presence of degradation products that could interfere with your assay.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
Prepare a Fresh Solution: Prepare a new solution of Methyl-2-acetamido-2-deoxy-D-glucopyranoside from a solid, properly stored starting material.
Use a Buffered System: Ensure the solvent is a buffer within the recommended pH range (6.0-7.5).
Repeat the Experiment: Conduct your experiment using the freshly prepared solution under the same conditions as the previous attempts.
Analyze the Outcome:
If the results are now consistent and as expected, it is highly likely that the previous solution had degraded. Review your storage and handling procedures to prevent future occurrences.
If the problem persists, the issue may lie with other experimental parameters.
Issue 2: Observable Changes in the Solution (e.g., Cloudiness, Color Change)
Potential Cause: While less common for this specific compound, significant degradation or contamination can sometimes lead to visible changes in the solution.
Troubleshooting Steps:
Do Not Use: Discard the solution immediately. Do not attempt to use it in any experiment.
Investigate the Cause:
Contamination: Review your sterile technique during solution preparation. Microbial contamination can introduce enzymes that degrade glycosides.
Precipitation: If the solution was stored at a low temperature, the compound may have precipitated out of solution. Allow the solution to warm to room temperature and gently vortex to see if it redissolves. If not, it may be a sign of degradation.
Prepare a Fresh, Sterile Solution: Prepare a new solution using sterile technique and consider sterile filtering the final solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of Methyl-2-acetamido-2-deoxy-D-glucopyranoside
This protocol outlines the steps for preparing an aqueous solution with enhanced stability.
Buffer Preparation: Prepare a buffer solution at the desired concentration (e.g., 50 mM) and adjust the pH to a value between 6.0 and 7.5. For example, a phosphate buffer can be prepared by mixing appropriate ratios of monobasic and dibasic sodium phosphate solutions.
Dissolving the Compound: Accurately weigh the required amount of Methyl-2-acetamido-2-deoxy-D-glucopyranoside and dissolve it in the prepared buffer.
Sterile Filtration: If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
Aliquoting and Storage: Aliquot the solution into smaller volumes in sterile, light-protected vials. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study is essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3] This protocol provides a general framework.
Stress Conditions:
Acidic Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.
Basic Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.
Oxidative Degradation: Incubate the solution in 3% H₂O₂ at room temperature.
Thermal Degradation: Incubate the solution at a higher temperature (e.g., 70°C).
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5][6]
Procedure:
Prepare solutions of Methyl-2-acetamido-2-deoxy-D-glucopyranoside under each of the stress conditions.
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the acidic and basic samples before analysis.
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Technical Support Center: Synthesis of Methyl-2-acetamido-2-deoxy-D-glucopyranoside Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl-2-acetamido-2-deoxy-D-glucopyranoside derivatives. It provides in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl-2-acetamido-2-deoxy-D-glucopyranoside derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during these intricate glycosylation reactions.
Introduction
The synthesis of Methyl-2-acetamido-2-deoxy-D-glucopyranoside derivatives is a cornerstone of glycochemistry, pivotal for creating complex oligosaccharides and glycoconjugates. However, the inherent reactivity of N-acetylglucosamine (GlcNAc) presents unique challenges, often leading to a variety of side reactions that can significantly impact yield and purity. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating these common issues.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the most likely causes?
A1: Low yields in the synthesis of Methyl-2-acetamido-2-deoxy-D-glucopyranoside derivatives are frequently attributed to the formation of a stable 1,2-oxazoline intermediate.[1][2][3] This occurs due to the participation of the N-acetyl group at the C-2 position, which can attack the anomeric center to form a thermodynamically stable oxazoline ring. This side reaction effectively removes the glycosyl donor from the desired reaction pathway.[2]
Troubleshooting Steps:
Choice of Protecting Group: Consider using a non-participating or a less-participating protecting group on the C-2 amine. Groups like azido (N3) or trichloroethoxycarbonyl (Troc) can prevent the formation of the oxazoline intermediate.[4]
Reaction Conditions: Optimization of reaction conditions is crucial. Factors such as temperature, solvent, and the nature of the activator can influence the balance between glycosylation and oxazoline formation.[5][6] Lower temperatures often favor the kinetically controlled glycosylation product over the thermodynamically favored oxazoline.[5]
Activator/Promoter Selection: The choice of activator can significantly impact the reaction outcome. For instance, some activators may more readily promote the formation of the oxocarbenium ion necessary for glycosylation, while others might favor the conditions for oxazoline formation.[6]
Q2: I am observing a mixture of α and β anomers in my final product. How can I improve the stereoselectivity of my reaction?
A2: Controlling stereoselectivity is a central challenge in glycosylation chemistry. The formation of both α and β anomers arises from the two possible pathways for nucleophilic attack on the anomeric center.[6][7] The final anomeric ratio is influenced by a multitude of factors.[5][6][7][8]
Key Factors Influencing Stereoselectivity:
Neighboring Group Participation: The N-acetyl group at C-2 can act as a participating group, leading to the formation of a 1,2-trans glycosidic bond (the β-anomer in the case of gluco-configured donors) through an SN2-like mechanism.[9]
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the stereochemical outcome.[5][6] For example, ethereal solvents can sometimes favor the formation of the β-anomer.
Temperature: Higher temperatures tend to favor the thermodynamically more stable α-anomer (anomeric effect), while lower temperatures can favor the kinetically controlled β-anomer.[5]
Concentration: The concentration of both the glycosyl donor and acceptor can impact stereoselectivity, with higher concentrations sometimes leading to a decrease in 1,2-trans selectivity.[9]
Q3: I am struggling with the purification of my final product. What are some common impurities and how can I remove them?
A3: Purification challenges often stem from the presence of unreacted starting materials, byproducts from side reactions (like the aforementioned oxazoline), and closely related isomers.
Common Impurities and Purification Strategies:
Unreacted Glycosyl Acceptor/Donor: These can often be separated by standard column chromatography. Careful monitoring by TLC or LC-MS is essential to ensure complete separation.
Oxazoline Byproduct: The oxazoline is often more polar than the desired glycoside and can be separated by silica gel chromatography.
Anomeric Mixture: Separating α and β anomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC), particularly on a preparative scale, is often the most effective method. In some cases, fractional crystallization can also be employed.
Orthoester Formation: Under certain acidic conditions, orthoesters can form as byproducts. These are generally more labile than glycosides and may be hydrolyzed under carefully controlled acidic conditions.
Troubleshooting Guides for Specific Side Reactions
Issue 1: Anomerization of the Glycosidic Bond
Description: Anomerization is the conversion of one anomer into the other. This can occur during the glycosylation reaction itself or during subsequent workup or purification steps, leading to a mixture of α and β products.[10][11][12][13]
Causality: Anomerization can be promoted by Lewis or Brønsted acids, which can catalyze the cleavage and reformation of the glycosidic bond. Certain solvent systems, such as a mixture of dibromomethane (DBM) and dimethylformamide (DMF), have been observed to promote the anomerization of N-acetylglucosamine glycosides.[10][11][12]
Troubleshooting Protocol:
Neutralize Acidic Catalysts: Ensure that any acidic catalysts or promoters used in the reaction are thoroughly quenched and neutralized during the workup procedure. This can be achieved by washing the organic phase with a mild base such as a saturated sodium bicarbonate solution.
Avoid Protic Solvents at High Temperatures: If possible, avoid prolonged heating in protic solvents, as this can facilitate anomerization.
Solvent Selection: Be mindful of the solvent system used, especially during purification. If anomerization is suspected, consider using less polar, aprotic solvents for chromatography.
Characterization: Use NMR spectroscopy (specifically 1H and 13C NMR) to determine the anomeric ratio in your product. The coupling constant of the anomeric proton (J1,2) is a key diagnostic tool: a large coupling constant (around 8-10 Hz) is indicative of a trans-diaxial relationship, which corresponds to the β-anomer in the 4C1 conformation of a glucopyranoside. A smaller coupling constant (around 3-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, characteristic of the α-anomer.
Issue 2: Protecting Group Migration
Description: Acyl protecting groups, such as acetyl or benzoyl groups, can sometimes migrate from one hydroxyl group to another under certain reaction conditions. This is particularly relevant when attempting to selectively deprotect one hydroxyl group in the presence of others.
Causality: Protecting group migration is often catalyzed by either acid or base. The mechanism typically involves the formation of a cyclic orthoester intermediate, which can then open to yield the migrated product.
Troubleshooting Protocol:
Control pH: Maintain careful control over the pH of the reaction mixture. If a basic catalyst is required for a deprotection step, use the mildest base possible and the lowest effective concentration. Similarly, for acid-catalyzed reactions, use a weak acid or a buffered system.
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate migration.
Choice of Protecting Groups: For multi-step syntheses, employ a robust protecting group strategy using orthogonal protecting groups.[14][15] For example, using a combination of benzyl ethers (stable to both acid and base), silyl ethers (labile to acid and fluoride), and acyl esters (labile to base) allows for selective deprotection without affecting other groups.
Issue 3: Formation of Elimination Products
Description: Under strongly basic conditions, elimination reactions can occur, particularly if there is a good leaving group adjacent to an acidic proton. In the context of glycoside synthesis, this could lead to the formation of unsaturated sugar derivatives (glycals).
Causality: The presence of a strong base can lead to the deprotonation of a carbon atom, followed by the elimination of a leaving group on an adjacent carbon.
Troubleshooting Protocol:
Use of Non-Nucleophilic Bases: When a base is required, opt for a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).
Careful Selection of Leaving Groups: Be aware of the lability of the leaving group on the glycosyl donor. Highly reactive leaving groups may be more prone to elimination under certain conditions.
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of any non-polar byproducts, which could be indicative of elimination products.
Data Summary Table
Side Reaction
Key Influencing Factors
Typical Yield Impact
Recommended Mitigation Strategy
Oxazoline Formation
N-acetyl group at C-2, high temperature, certain activators
Significant decrease in desired product
Use of non-participating N-protecting groups, low-temperature reactions.[4][5]
Anomerization
Acidic or basic conditions, specific solvent systems (e.g., DBM/DMF)
Can lead to difficult-to-separate mixtures
Careful neutralization, avoidance of harsh conditions, appropriate solvent choice.[10][11]
Protecting Group Migration
Acidic or basic catalysis, elevated temperatures
Can lead to a mixture of constitutional isomers
Strict pH control, low reaction temperatures, use of orthogonal protecting groups.[15]
Elimination
Strong bases, good leaving groups
Formation of unsaturated byproducts
Use of non-nucleophilic bases, careful choice of glycosyl donor.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and troubleshooting of Methyl-2-acetamido-2-deoxy-D-glucopyranoside derivatives.
Caption: Simplified mechanism of acid-catalyzed anomerization proceeding through an oxocarbenium ion intermediate.
References
El-Kalyoubi, S., & Fayed, A. A. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. Advances in Carbohydrate Chemistry and Biochemistry, 73, 117-224. [Link]
Shaikh, J. A., & Guo, Z. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry, 95(1), 1-13. [Link]
Shaikh, J. A., & Guo, Z. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 95(1), 1-13. [Link]
Trant, J. F., & Le, D. (2025). Stereoselective glycosylation of glucosamine: the role of the N-protecting group. Semantic Scholar. [Link]
McKay, M. J., Nguyen, S. H., & Fairbanks, A. J. (2025). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]
Frem, R., et al. (2025). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. Molecules, 30(7), 1483. [Link]
Trant, J. F., & Le, D. (2025). Stereoselective Glycosylation of Glucosamine: The Role of the N-Protecting Group. ResearchGate. [Link]
Frem, R., et al. (2025). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. MDPI. [Link]
Kubota, K., et al. (2025). Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. ACS Central Science. [Link]
Christensen, J. B., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(22), 7793-7802. [Link]
van der Vorm, S., & Codee, J. D. C. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
Frem, R., et al. (2025). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. ResearchGate. [Link]
Boltje, T. J., & van der Vorm, S. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. The Journal of Organic Chemistry, 82(1), 28-39. [Link]
Marqvorsen, M. H. S., et al. (2025). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?. ResearchGate. [Link]
Frem, R., et al. (2025). Anomerization of alkyl glycosides without halide displacement. ResearchGate. [Link]
Bundle, D. R., & Iversen, T. (2025). Synthesis of methyl 2-acetamido-2,6-dideoxy-alpha- and beta-D-xylo-hexopyranosid-4-ulose, a keto sugar which misled the analytical chemists. ResearchGate. [Link]
Hart, G. W., & Slawson, C. (2011). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Current protocols in protein science, Chapter 12, Unit12.9. [Link]
Fairbanks, A. J., et al. (2016). Selective anomeric acetylation of unprotected sugars in water. Organic & Biomolecular Chemistry, 14(40), 9572-9576. [Link]
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It?. The Journal of Organic Chemistry, 82(1), 28-39. [Link]
Horton, D. (n.d.). 2. Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano- syl chloride. Carbohydrate Chemistry. [Link]
Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-117. [Link]
Reddy, G. V., & Kulkarni, V. R. (2005). Process for the synthesis of 2-deoxy-D-glucose. U.S.
Saha, S., et al. (2023). Glycosylation and behavioral symptoms in neurological disorders. Journal of Neurochemistry, 166(1), 2-20. [Link]
da Silva, A. A., & do Carmo, J. M. (2020). O-Linked β-N-Acetylglucosamine Modification: Linking Hypertension and the Immune System. Frontiers in Immunology, 11, 135. [Link]
Galemmo, R. A., & Horton, D. (1983). Preparative routes to methyl 2-acetamido-2,6-dideoxy-α-d-glucopyranoside. Carbohydrate Research, 119, 231-241. [Link]
Bush, C. A., et al. (2000). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. Biochemistry, 39(46), 14091-14099. [Link]
Comparative Analysis: Mass Spectrometry vs. Orthogonal Methods for the Structural Confirmation of Methyl-2-acetamido-2-deoxy-D-glucopyranoside
Executive Summary Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) serves as a critical structural analog in glycoscience, mimicking the monomeric units of chitin and peptidoglycan. Its precise identification...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl-2-acetamido-2-deoxy-D-glucopyranoside (Methyl-GlcNAc) serves as a critical structural analog in glycoscience, mimicking the monomeric units of chitin and peptidoglycan. Its precise identification is pivotal in drug development, particularly for competitive inhibition studies of glycosyltransferases.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute stereochemical assignment (anomeric configuration), High-Resolution Tandem Mass Spectrometry (HR-MS/MS) has emerged as the superior choice for high-throughput screening and trace analysis due to its femtomole sensitivity. This guide objectively compares MS against NMR and HPLC techniques, providing validated protocols for the definitive identification of Methyl-GlcNAc.
Technical Deep Dive: The Mass Spectrometry Approach
The Core Challenge
Carbohydrates exhibit low ionization efficiency and extensive stereoisomerism. Methyl-GlcNAc (MW 235.23 Da) presents specific challenges:
Isobaric Interference: It shares the exact mass with Methyl-GalNAc and Methyl-ManNAc.
Anomeric Complexity: The
and anomers have identical masses.
Labile Glycosidic Bond: The O-methyl group at C1 is prone to in-source fragmentation.
The Solution: ESI-MS/MS
Electrospray Ionization (ESI) in positive mode is the method of choice. It generates stable protonated
or sodiated adducts. Structural confirmation is achieved not by the parent mass alone, but by the unique fragmentation fingerprint generated via Collision-Induced Dissociation (CID).
Key Mechanistic Insight:
The fragmentation of Methyl-GlcNAc follows a specific pathway. The initial step is the neutral loss of methanol (32 Da) from the anomeric position, generating a characteristic oxonium ion at m/z 204. This ion subsequently undergoes ring contraction and cross-ring cleavages (
, ) that are diagnostic of the GlcNAc stereochemistry.
Diagnostic Ion Table (Theoretical & Observed)
Ion Identity
m/z (Theoretical)
Origin/Mechanism
Diagnostic Value
236.11
Protonated Precursor
Confirms Molecular Weight
258.09
Sodiated Adduct
High stability, confirms mass
204.08
Loss of Methanol (C1)
Critical: Proves Methyl-glycoside structure
186.07
Dehydration of m/z 204
General HexNAc marker
Cleavage
144.06
Cross-ring cleavage
Distinguishes GlcNAc from GalNAc
Cleavage
138.05
Cross-ring cleavage
Diagnostic for acetamido group
Comparative Analysis: MS vs. Alternatives
This section benchmarks Mass Spectrometry against the two primary alternatives: NMR and HPLC-PAD.
Performance Matrix
Feature
HR-ESI-MS/MS
NMR (H, C)
HPLC-PAD
Primary Utility
Trace ID, Impurity profiling
Absolute Stereochemistry
Quantification, Purity
Sensitivity
Femtomole ()
Micromole ()
Nanomole ()
Stereo-differentiation
Moderate (requires MS)
Superior (J-coupling)
High (retention time)
Sample Requirement
< 1 g
> 2 mg
> 10 g
Throughput
High (mins)
Low (hours)
Medium (mins/hours)
Destructive?
Yes
No
No
Critical Analysis
Why MS wins for Drug Dev: In DMPK (Drug Metabolism and Pharmacokinetics) studies, Methyl-GlcNAc is often present in biological matrices (plasma/urine) at low concentrations. NMR is too insensitive. MS allows for extraction and detection without extensive purification.
The NMR Necessity: MS cannot easily distinguish between
-Methyl-GlcNAc and -Methyl-GlcNAc without complex ion mobility spectrometry. NMR is required during the synthesis phase to validate the anomeric ratio.
Experimental Protocols
Protocol A: Direct Infusion ESI-MS/MS (Qualitative ID)
Best for rapid confirmation of synthesized product.
Sample Preparation:
Dissolve 0.1 mg Methyl-GlcNAc in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
Final concentration should be approx. 1-10
M.
Instrumentation (e.g., Q-TOF or Orbitrap):
Source: ESI Positive Mode.
Flow Rate: 5-10
L/min (syringe pump).
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methyl group).
Acquisition:
MS1 Scan: 100–500 m/z. Look for m/z 236.11 and 258.09.[1]
MS2 (Targeted): Select m/z 236.11 as precursor.[1]
Collision Energy (CE): Ramp 10–30 eV.
Data Validation:
Confirm presence of m/z 204.08 (Base peak at higher CE).
This diagram illustrates the decision process for selecting the correct analytical technique based on the research stage.
Caption: Decision logic for selecting between NMR and MS based on sample quantity and data requirements. MS is prioritized for trace sensitivity and fragmentation fingerprinting.
Figure 2: ESI-MS/MS Fragmentation Pathway
Visualizing the specific mass transitions that confirm the identity of the molecule.
Caption: The characteristic fragmentation pathway of Methyl-GlcNAc. The loss of methanol (32 Da) is the primary diagnostic event distinguishing it from non-methylated GlcNAc.
References
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal. Link
PubChem. (n.d.). Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Compound Summary). National Library of Medicine. Link
Harvey, D. J. (2020). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2015–2016. Mass Spectrometry Reviews. Link
Zaia, J. (2004). Mass spectrometry and glycomics. Omics: A Journal of Integrative Biology. Link
A Comparative Guide to the Efficacy of N-Acetylglucosamine-Based Glycosidase Inhibitors and Other Key Modulators
For researchers, scientists, and drug development professionals, the pursuit of potent and selective glycosidase inhibitors is a critical endeavor in the quest for novel therapeutics against a spectrum of diseases, inclu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the pursuit of potent and selective glycosidase inhibitors is a critical endeavor in the quest for novel therapeutics against a spectrum of diseases, including diabetes, neurodegenerative disorders, and cancer. This guide provides an in-depth comparison of emerging N-acetylglucosamine (NAG)-derived glycosidase inhibitors with established modulators, offering insights into their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. While the specific compound Methyl-2-acetamido-2-deoxy-D-glucopyranoside is a foundational chemical entity, this guide will broaden the scope to its more functionally active derivatives and compare them against well-characterized inhibitors of both α-glucosidases and O-GlcNAcases.
The Landscape of Glycosidase Inhibition
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from the digestion of dietary starches to the intricate post-translational modification of proteins. Consequently, the inhibition of specific glycosidases has emerged as a promising therapeutic strategy. This guide will focus on two key classes of glycosidases: intestinal α-glucosidases, a primary target in the management of type 2 diabetes, and O-GlcNAcase (OGA), an enzyme deeply implicated in neurodegenerative diseases and cancer.
N-Acetylglucosamine (NAG) Derivatives: A Rising Class of α-Glucosidase Inhibitors
While N-acetylglucosamine itself is a fundamental monosaccharide, its derivatives are gaining attention as potential glycosidase inhibitors. Recent research has demonstrated that the glycosylation of phenolic compounds with NAG can significantly enhance their α-glucosidase inhibitory activity. This enhancement is attributed to improved binding affinity to the enzyme.
One notable study reported the synthesis of a phenolic NAG glycoside with an IC50 value of 265.8 ± 13.0 μM, which is comparable to the well-established α-glucosidase inhibitor, acarbose (IC50 = 298.5 ± 13.7 μM)[1]. This finding underscores the potential of NAG-based structures as a promising scaffold for the design of novel α-glucosidase inhibitors.
Established α-Glucosidase Inhibitors: A Comparative Overview
The primary therapeutic application of α-glucosidase inhibitors is in the management of type 2 diabetes, where they delay carbohydrate digestion and reduce postprandial hyperglycemia.
Acarbose
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of intestinal α-glucosidases, including maltase, sucrase, and glucoamylase. It has been extensively studied and is a widely prescribed medication for type 2 diabetes. Clinical trials have consistently demonstrated its efficacy in improving glycemic control.
Miglitol
Miglitol is a derivative of 1-deoxynojirimycin and another potent competitive inhibitor of α-glucosidases. Unlike acarbose, miglitol is systemically absorbed but not metabolized, being excreted by the kidneys[2]. Clinical studies have shown its effectiveness in reducing HbA1c and postprandial glucose levels[2][3].
Voglibose
Voglibose is a valiolamine derivative that also functions as an α-glucosidase inhibitor. It is particularly potent against sucrase and maltase, with IC50 values in the low nanomolar range[4]. It has demonstrated antidiabetic and antiobesity effects in vivo.
O-GlcNAcase Inhibitors: Targeting a Key Post-Translational Modification
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The inhibition of OGA, which removes the O-GlcNAc modification, has emerged as a therapeutic strategy for neurodegenerative diseases like Alzheimer's, where aberrant tau phosphorylation is a key pathological feature.
Thiamet G
Thiamet G is a potent and selective inhibitor of OGA, with a Ki of approximately 21 nM for the human enzyme[5]. It exhibits high selectivity over other hexosaminidases[6]. In vivo studies have shown that Thiamet G can cross the blood-brain barrier, increase O-GlcNAc levels in the brain, and subsequently reduce the hyperphosphorylation of the tau protein[5][7][8].
PUGNAc
O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) is another well-characterized OGA inhibitor. However, it is less selective than Thiamet G and also inhibits lysosomal hexosaminidases. This lack of selectivity can lead to off-target effects.
Quantitative Comparison of Glycosidase Inhibitors
The following table summarizes the key efficacy parameters for the discussed glycosidase inhibitors. It is important to note that IC50 and Ki values can vary depending on the enzyme source and assay conditions.
Inhibitor
Target Enzyme
IC50
Ki
Enzyme Source
NAG-Derived Phenolic Glycoside
α-Glucosidase
265.8 ± 13.0 μM
Not Reported
Not Specified
Acarbose
α-Glucosidase
11 nM - 817.38 µM
Not Reported
Varies (intestinal, yeast)
Miglitol
α-Glucosidase
0.11 - 1.3 µM
Not Reported
Rat sucrase, maltase
Voglibose
α-Glucosidase
3.9 nM (sucrase), 6.4 nM (maltase)
Not Reported
Not Specified
Thiamet G
O-GlcNAcase
EC50 = 30 nM (in cells)
20-21 nM
Human OGA
PUGNAc
O-GlcNAcase
Not widely reported
~50 nM
Human OGA
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is a standard colorimetric method to determine the inhibitory activity of a compound against α-glucosidase.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor, the enzymatic reaction is impeded, resulting in a decreased production of p-nitrophenol.
Materials:
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Test compounds and a positive control (e.g., Acarbose)
Phosphate buffer (0.1 M, pH 6.8)
Sodium carbonate (Na₂CO₃) solution (0.1 M)
Dimethyl sulfoxide (DMSO) for dissolving compounds
96-well microplate
Microplate reader
Procedure:
Prepare stock solutions of the test compounds and positive control in DMSO.
Make serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations.
In a 96-well plate, add 50 µL of phosphate buffer to each well.
Add 20 µL of the diluted test compound or control solutions to the respective wells.
Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the blank.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
Incubate the plate at 37°C for 20 minutes.
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
Measure the absorbance of each well at 405 nm using a microplate reader.
Calculate the percentage of inhibition using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the control (enzyme, buffer, pNPG, and DMSO without inhibitor) and A_sample is the absorbance of the test well.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
O-GlcNAcase (OGA) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of OGA.
Principle: A common method involves a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), which is cleaved by OGA to release the fluorescent product 4-methylumbelliferone (4-MU). The increase in fluorescence over time is proportional to the enzyme activity.
Test compounds and a positive control (e.g., Thiamet G)
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2.5 mM MgCl₂, 1 mg/mL BSA, pH 7.5)
96-well black microplate
Fluorescence microplate reader
Procedure:
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
Make serial dilutions of the stock solutions in the assay buffer.
In a 96-well black microplate, add the diluted test compound or control solutions.
Add the hOGA enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
Initiate the reaction by adding the 4-MUG substrate solution to each well.
Immediately begin kinetic reading of fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm) at regular intervals for a set period (e.g., 15-30 minutes).
Determine the rate of reaction (slope of the fluorescence versus time plot) for each well.
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.
Signaling Pathways and Experimental Workflows
α-Glucosidase Inhibition in the Intestine
Caption: Inhibition of intestinal α-glucosidase by drugs like acarbose and miglitol.
O-GlcNAcylation Cycle and OGA Inhibition
Caption: The O-GlcNAcylation cycle and its inhibition by Thiamet G or PUGNAc.
Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for in vitro screening of glycosidase inhibitors.
Conclusion and Future Directions
The field of glycosidase inhibition continues to be a fertile ground for therapeutic innovation. While established α-glucosidase inhibitors like acarbose, miglitol, and voglibose have proven clinical utility in managing type 2 diabetes, the exploration of novel scaffolds, such as those derived from N-acetylglucosamine, holds promise for the development of new agents with potentially improved efficacy and side-effect profiles.
In the realm of neurodegenerative diseases, the development of potent and selective OGA inhibitors like Thiamet G represents a significant advancement. The ability to modulate the O-GlcNAcylation of key proteins like tau offers a novel therapeutic avenue. Future research will likely focus on the long-term efficacy and safety of these inhibitors in clinical settings.
The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field. A thorough understanding of the mechanisms of action, a rigorous approach to experimental validation, and a continuous search for novel chemical entities will be paramount in translating the promise of glycosidase inhibition into tangible clinical benefits.
References
Scheen, A. J. (1998). Clinical efficacy of acarbose in diabetes mellitus: a critical review of controlled trials. Diabetes & Metabolism, 24(4), 311-320. [Link]
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